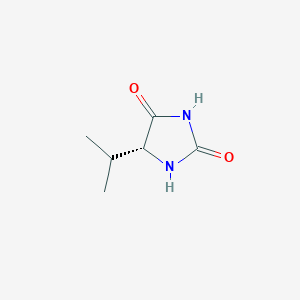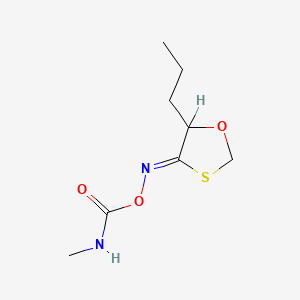![molecular formula C16H17N5O4 B14645762 N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide CAS No. 52768-05-5](/img/structure/B14645762.png)
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is a complex organic compound that features both nitro and nitroso functional groups. These groups are known for their significant roles in various chemical reactions and applications. The compound’s structure includes a nitroaniline moiety, which is a common motif in many industrial and pharmaceutical chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of aniline derivatives, followed by nitrosation and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the nitro and nitroso groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes. These processes are typically carried out in batch reactors with stringent controls on temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce corresponding amines.
Aplicaciones Científicas De Investigación
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and enzyme activities. These interactions can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects or toxicological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitroaniline: Shares the nitroaniline moiety but lacks the nitroso group.
N-Methyl-2-nitroaniline: Similar structure but with a methyl group instead of the nitroso group.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the additional functional groups present in the target compound.
Uniqueness
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52768-05-5 |
|---|---|
Fórmula molecular |
C16H17N5O4 |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide |
InChI |
InChI=1S/C16H17N5O4/c1-16(21(24)25,12-19(17-22)14-8-4-2-5-9-14)13-20(18-23)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
NDMXXGRHPMAJHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C1=CC=CC=C1)N=O)(CN(C2=CC=CC=C2)N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)





![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)


